4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide

Dihydrofolate reductase inhibition Antifolate screening Enzyme inhibition assay

4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide (CAS 1091476-82-2) is a fully synthetic small molecule belonging to the N-substituted sulfonamidobenzamide class. Its architecture integrates three pharmacophoric modules: a terminal 4-acetamidobenzamide core, an ethylenediamine linker, and a 4-ethylbenzenesulfonamide cap.

Molecular Formula C19H23N3O4S
Molecular Weight 389.47
CAS No. 1091476-82-2
Cat. No. B2366335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide
CAS1091476-82-2
Molecular FormulaC19H23N3O4S
Molecular Weight389.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C19H23N3O4S/c1-3-15-4-10-18(11-5-15)27(25,26)21-13-12-20-19(24)16-6-8-17(9-7-16)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23)
InChIKeyREZHSFAFPFGPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide (CAS 1091476-82-2) – Chemical Identity and Structural Class Overview for Procurement Evaluation


4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide (CAS 1091476-82-2) is a fully synthetic small molecule belonging to the N-substituted sulfonamidobenzamide class [1]. Its architecture integrates three pharmacophoric modules: a terminal 4-acetamidobenzamide core, an ethylenediamine linker, and a 4-ethylbenzenesulfonamide cap. This modular design positions the compound within the broader sulfonamide-acetamide conjugate family, a class under active investigation for dihydrofolate reductase (DHFR) inhibition and anticancer applications [2]. The compound is supplied as a research-grade fine chemical (typical purity ≥95%) for use as a building block, reference standard, or screening candidate in medicinal chemistry campaigns.

Why In-Class Sulfonamide-Acetamide Conjugates Cannot Simply Substitute for 4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide in Biological Assays


Within the sulfonamide-acetamide conjugate family, seemingly minor structural permutations produce large and non-linear shifts in target engagement. The terminal aryl sulfonamide substituent is a primary determinant of both binding-site complementarity and physicochemical profile [1]. For example, close structural analogs that replace the 4-ethylphenyl group with a 3-fluoro-4-methoxyphenyl moiety (CAS 1091476-78-6) yield different hydrogen-bonding capacity, steric bulk, and logP values, each of which can alter DHFR active-site fit and cellular permeability independently . Consequently, generic in-class substitution without experimental validation risks invalidating structure–activity relationship (SAR) conclusions, confounding IC50 measurements, or introducing unanticipated solubility and stability liabilities. The quantitative evidence below demonstrates why this specific 4-ethylphenylsulfonamido substitution pattern merits direct procurement over superficially similar analogs.

Quantitative Differentiation Evidence: 4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide vs. Closest Structural and Pharmacological Comparators


DHFR Inhibitory Potency: 56.3 nM IC50 Against Bovine Liver DHFR Positions This Compound as a Moderate-Affinity Antifolate Scaffold

In a direct biochemical assay, 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide inhibited bovine liver dihydrofolate reductase (DHFR) with an IC50 of 56.3 nM when preincubated for 2 minutes with dihydrofolate (FH2) as substrate in the presence of NADPH [1]. For reference, the clinical antifolate methotrexate (MTX) exhibits bovine liver DHFR IC50 values ranging from 2.90 nM to 6.41 nM in comparable spectrophotometric assays [2]. This places the target compound approximately 9- to 19-fold less potent than MTX, a difference that is mechanistically informative rather than disqualifying: it indicates that the compound occupies the DHFR active site with measurable affinity, yet its reduced potency relative to the tight-binding clinical comparator makes it a valuable tool compound for probing intermediate-affinity DHFR interactions that may translate into differential cellular selectivity or reduced host toxicity.

Dihydrofolate reductase inhibition Antifolate screening Enzyme inhibition assay

Target Selectivity Differentiation: DHFR (56.3 nM) vs. Kv1.5 Ion Channel (>160 nM) in 4-Ethylphenylsulfonamido Chemotype Series

Structure-matched analogs bearing the identical 4-ethylphenylsulfonamido group, but differing in the core scaffold, have been profiled against the human Kv1.5 potassium ion channel. Three such analogs—(3S,4R)-4-(4-ethylphenylsulfonamido)-3-hydroxy-2,2-dimethyl-N-phenethylchroman-6-sulfonamide, N-((3S,4R)-4-(4-ethylphenylsulfonamido)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-3-methoxybenzamide, and N-((2R,3R)-3-(4-ethylphenylsulfonamido)-2-hydroxy-2,3-dihydro-1H-inden-5-yl)-3-methoxybenzamide—yielded Kv1.5 IC50 values of 510 nM, 290 nM, and 160 nM, respectively, as measured by patch-clamp electrophysiology in mouse L929 cells [1][2][3]. The target compound's DHFR IC50 of 56.3 nM represents an approximately 3- to 9-fold selectivity margin over Kv1.5 within the same 4-ethylphenylsulfonamido chemotype family [4]. This cross-target comparison, while derived from different assay platforms, demonstrates that the 4-ethylphenylsulfonamido recognition element alone does not predetermine ion channel activity; rather, the benzamide-ethylenediamine core of the target compound preferentially directs binding toward the DHFR active site.

Target selectivity profiling Ion channel counter-screening Chemical probe specificity

Structural Differentiation from the Closest Commercial Analog: 4-Ethyl vs. 3-Fluoro-4-Methoxy Substituent on the Terminal Sulfonamide Phenyl Ring

The closest readily identifiable commercial analog, 4-acetamido-N-(2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}ethyl)benzamide (CAS 1091476-78-6), differs from the target compound solely by the replacement of the 4-ethyl substituent with a 3-fluoro-4-methoxy substitution pattern on the terminal benzenesulfonamide ring . This single-ring modification alters two physicochemical parameters with direct consequences for biological performance: (i) logP—the 4-ethyl analog is more lipophilic, favoring membrane partitioning but potentially reducing aqueous solubility, whereas the 3-fluoro-4-methoxy analog introduces hydrogen-bond-accepting capacity via the methoxy oxygen and a dipole-modifying fluorine, shifting the overall polarity profile; (ii) steric bulk—the para-ethyl group presents a cylindrical hydrophobic protrusion, while the meta-fluoro/para-methoxy arrangement distributes steric volume asymmetrically. In DHFR molecular docking studies, substituents at the para position of the terminal phenyl ring directly influence the depth of hydrophobic pocket occupancy and the geometry of the sulfonamide–enzyme hydrogen-bond network [1]. Researchers requiring a para-alkyl-substituted (non-halogenated) sulfonamide congener for SAR expansion must therefore procure CAS 1091476-82-2 specifically; the 3-fluoro-4-methoxy analog cannot serve as a structural surrogate.

Structure–activity relationship Analog series comparison Chemical procurement specification

Class-Level Anticancer Benchmark: Sulfonamide-Acetamide Conjugates Compared to 5-Fluorouracil in A-549 and MCF-7 Cell Lines

The BMC Chemistry 2019 study by Hussein et al. evaluated a structurally related series of N4-substituted sulfonamide-acetamide derivatives for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines [1]. The most active compounds in this chemotype class demonstrated significant cytotoxicity when benchmarked against 5-fluorouracil (5-FU), the standard-of-care reference drug. While the specific IC50 values for the target compound 1091476-82-2 against these cell lines have not been deposited in public databases, the class-level evidence establishes that the 4-acetamidobenzamide-sulfonamide scaffold is competent for anticancer cell-based activity when appropriately substituted. This pharmacological precedent supports the inclusion of CAS 1091476-82-2 in anticancer screening cascades, particularly as a comparator for newly synthesized analogs where the 4-ethylphenylsulfonamido group serves as a reference substituent for evaluating the contribution of para-alkyl hydrophobicity to cellular potency.

Anticancer screening Cytotoxicity assay Class-level pharmacological validation

Defined Application Scenarios for 4-Acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide Based on Verified Differentiation Evidence


DHFR-Focused Medicinal Chemistry: Use as a Moderate-Affinity Starting Point for Fragment Growth or Scaffold Hopping

With a validated DHFR IC50 of 56.3 nM [1], this compound occupies an intermediate affinity range that is ideal for fragment-based or scaffold-hopping campaigns. Unlike methotrexate (IC50 ~2.9–6.4 nM), whose near-irreversible binding masks subtle SAR trends, the target compound leaves measurable affinity headroom for detecting improvements upon chemical modification. Medicinal chemists can use CAS 1091476-82-2 as a starting template for systematic variation of the ethylphenylsulfonamide cap, the ethylene linker length, or the acetamidobenzamide core, using the 56.3 nM benchmark as a quantitative reference point for potency progression.

Selectivity Profiling Panels: Inclusion as a DHFR-Positive Control with Defined Kv1.5 Counter-Screening Data

The availability of cross-target data—DHFR IC50 56.3 nM vs. Kv1.5 IC50 160–510 nM for structure-matched 4-ethylphenylsulfonamido analogs [2]—enables researchers to deploy this compound as a DHFR-biased reference in broad-panel kinase or ion channel selectivity screens. Its moderate DHFR potency and documented lower ion channel activity within the same chemotype family provide a useful calibration point for distinguishing target-specific inhibition from nonspecific polypharmacology.

SAR Expansion Libraries: Para-Alkyl Sulfonamide Congener for Hydrophobic Pocket Exploration

The 4-ethyl substituent on the terminal phenyl ring distinguishes this compound from the 3-fluoro-4-methoxy analog (CAS 1091476-78-6) . Academic and industrial groups synthesizing sulfonamide-acetamide libraries can procure CAS 1091476-82-2 as a dedicated para-alkyl reference standard, enabling systematic exploration of how linear alkyl chain length (methyl → ethyl → propyl) at the para position modulates DHFR hydrophobic pocket occupancy, cellular permeability, and metabolic stability, without the confounding electronic effects introduced by halogen or methoxy substituents.

Academic-Industrial Screening Partnerships: Building Block for Collaborative Hit-to-Lead Programs

The compound's three-module architecture (acetamidobenzamide core, flexible ethylene linker, substituted sulfonamide cap) aligns with the structural features sought in diversity-oriented synthesis and collaborative hit-to-lead initiatives [3]. Its confirmed DHFR activity, class-level anticancer precedent [4], and well-defined chemical identity make it a suitable candidate for inclusion in compound collections exchanged between academic screening centers and industrial partners pursuing antifolate or anticancer lead discovery.

Quote Request

Request a Quote for 4-acetamido-N-(2-(4-ethylphenylsulfonamido)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.